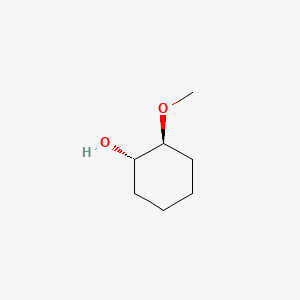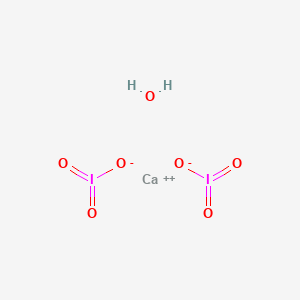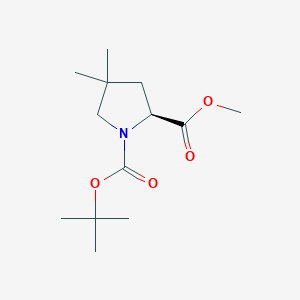
(1S,2S)-2-Methoxycyclohexanol
描述
(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol with the molecular formula C7H14O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclohexane ring. The compound is notable for its stereochemistry, with both substituents positioned on the same side of the cyclohexane ring, resulting in the (1S,2S) configuration. This stereochemistry imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methoxycyclohexanol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-2-Methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1S,2S)-2-Methoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
化学反应分析
Types of Reactions: (1S,2S)-2-Methoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1S,2S)-2-Methoxycyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S,2S)-2-Methoxycyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: (1S,2S)-2-Methoxycyclohexanone.
Reduction: (1S,2S)-2-Methoxycyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
科学研究应用
(1S,2S)-2-Methoxycyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the stereospecificity of various enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
作用机制
The mechanism of action of (1S,2S)-2-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects.
相似化合物的比较
- (1R,2R)-2-Methoxycyclohexanol
- (1S,2S)-2-Methoxycyclohexanone
- (1S,2S)-2-Methoxycyclohexane
Comparison:
(1R,2R)-2-Methoxycyclohexanol: This enantiomer has the same molecular formula but different stereochemistry, resulting in distinct physical and chemical properties.
(1S,2S)-2-Methoxycyclohexanone: This compound is the oxidized form of (1S,2S)-2-Methoxycyclohexanol and exhibits different reactivity and applications.
(1S,2S)-2-Methoxycyclohexane: This reduced form lacks the hydroxyl group, leading to different chemical behavior and uses.
The unique stereochemistry of this compound distinguishes it from its analogs, making it particularly valuable in applications requiring specific chiral properties.
属性
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-40-5 | |
| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








